An In-depth Technical Guide to the Basic Properties of 4-(4-Pyridinyl)thiazole-2-thiol
An In-depth Technical Guide to the Basic Properties of 4-(4-Pyridinyl)thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental basic properties of 4-(4-Pyridinyl)thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, with a particular focus on its acid-base properties and the critical aspect of thione-thiol tautomerism. Detailed experimental protocols for the determination of its pKa are presented, alongside a discussion of its potential biological activities based on related structures. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.
Physicochemical Properties
4-(4-Pyridinyl)thiazole-2-thiol is a solid, typically found as a powder, with low solubility in water but soluble in organic solvents like DMSO and DMF.[1] Its core structure features a pyridine (B92270) ring linked to a thiazole-2-thiol moiety, which imparts its characteristic chemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂S₂ | [2] |
| Molecular Weight | 194.28 g/mol | [2] |
| Appearance | Solid (powder form) | [1] |
| Solubility in Water | Low | [1] |
| Predicted pKa | 7.01 ± 0.40 | [2] |
Note: The provided pKa value is a prediction and should be confirmed experimentally for rigorous applications.
Acid-Base Properties and pKa Determination
The basicity of 4-(4-Pyridinyl)thiazole-2-thiol is a crucial parameter influencing its behavior in biological systems and its utility in chemical reactions. The molecule possesses two primary sites for protonation: the nitrogen atom of the pyridine ring and the thiazole (B1198619) ring nitrogen or the exocyclic sulfur atom, depending on the tautomeric form.
Predicted pKa
Computational predictions suggest a pKa value of approximately 7.01 ± 0.40.[2] This value indicates that the compound will exist in both protonated and neutral forms at physiological pH, which has significant implications for its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
Experimental Protocol for pKa Determination via Potentiometric Titration
Objective: To experimentally determine the pKa value(s) of 4-(4-Pyridinyl)thiazole-2-thiol in an aqueous or mixed solvent system.
Materials:
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4-(4-Pyridinyl)thiazole-2-thiol
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Standardized 0.1 M Hydrochloric Acid (HCl)
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Standardized 0.1 M Sodium Hydroxide (NaOH)
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Potassium Chloride (KCl) for maintaining ionic strength
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High-purity water (Milli-Q or equivalent)
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Methanol or other suitable co-solvent if solubility is low
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Calibrated pH meter with a suitable electrode
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Automatic titrator or burette
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Stir plate and stir bar
Procedure:
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Preparation of the Analyte Solution: Accurately weigh a sample of 4-(4-Pyridinyl)thiazole-2-thiol and dissolve it in a known volume of water or a water/co-solvent mixture to a final concentration of approximately 1-5 mM. Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.
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Titration Setup: Place the analyte solution in a thermostatted vessel at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the titrator's burette into the solution. Ensure continuous stirring.
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Titration: Titrate the solution with the standardized HCl solution, adding small, precise volumes and recording the pH after each addition. Continue the titration well past the equivalence point(s).
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first and second derivatives of the titration curve can be plotted to precisely locate the equivalence point(s).
Thione-Thiol Tautomerism
A critical aspect of the chemistry of 4-(4-Pyridinyl)thiazole-2-thiol is its existence as a mixture of tautomers: the thione form and the thiol form. This equilibrium is influenced by factors such as the solvent, temperature, and pH.
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Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on one of the ring nitrogen atoms.
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Thiol Form: Characterized by a carbon-sulfur single bond with a proton on the sulfur atom (S-H), resulting in an aromatic thiazole ring.
The position of this equilibrium is crucial as the two tautomers exhibit different chemical reactivity, hydrogen bonding capabilities, and metal-coordinating properties. In general, for similar heterocyclic thiones, the thione tautomer is favored in polar solvents, while the thiol form can be more prevalent in non-polar environments.
Experimental Investigation of Tautomerism
Spectroscopic techniques are invaluable for studying tautomeric equilibria.
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NMR Spectroscopy: 1H and 13C NMR can distinguish between the two forms. The chemical shift of the proton attached to the nitrogen (in the thione form) or sulfur (in the thiol form) would be distinct. The 13C chemical shift of the carbon atom attached to the sulfur will also differ significantly between the C=S (thione) and C-S (thiol) environments.
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UV-Vis Spectroscopy: The two tautomers will have different chromophores and thus different UV-Vis absorption spectra. The thione form typically exhibits a λmax at a longer wavelength corresponding to the n→π* transition of the C=S group, whereas the thiol form's absorption is usually at a shorter wavelength. By analyzing the spectra in different solvents and at various pH values, the position of the equilibrium can be inferred.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of 4-(4-Pyridinyl)thiazole-2-thiol are limited, the pyridinyl-thiazole scaffold is present in a number of biologically active molecules. Derivatives of this core structure have been investigated for various therapeutic applications.
Anticancer Activity
Derivatives of N-substituted 2-(4-pyridinyl)thiazole carboxamides have been synthesized and evaluated as inhibitors of angiogenesis, a key process in tumor growth and metastasis.[3][4] These compounds were shown to inhibit the colony formation and migration of human umbilical vein endothelial cells (HUVECs).[3] Although the direct target was not definitively identified for all derivatives, their anti-angiogenic effects suggest a potential role in modulating signaling pathways involved in blood vessel formation, such as the VEGF signaling pathway.
Antibacterial and Antifungal Activity
The thiazole ring is a common feature in many antimicrobial agents. While direct evidence for 4-(4-Pyridinyl)thiazole-2-thiol is not prominent, its structural motifs suggest that it could serve as a scaffold for the development of new antibacterial and antifungal compounds.
Conclusion
4-(4-Pyridinyl)thiazole-2-thiol is a heterocyclic compound with interesting and underexplored basic properties. Its predicted pKa suggests that it will be partially protonated at physiological pH, and its thione-thiol tautomerism is a key feature that dictates its reactivity and interactions. While experimental data on this specific molecule is not abundant in the public domain, this guide provides a framework for its characterization and outlines its potential in the development of new therapeutic agents. Further experimental investigation into its pKa, tautomeric equilibrium, and specific biological targets is warranted to fully elucidate its potential.
References
- 1. 4-(4-Pyridinyl)thiazole-2-thiol: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 2. Factory Supply 4-(4-Pyridinyl)thiazole-2-thiol, CasNo.77168-63-9 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 3. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
